The fluorosulfonyl group (-SO2F) in 3-FBA is a strong electron-withdrawing group. This property can activate the aromatic ring for further functionalization reactions in organic synthesis. Research suggests its use as a building block for the synthesis of more complex molecules with desired properties [Source: A study on the reactivity of fluorosulfonyl-substituted aromatics can be found here ( )].
The fluorosulfonyl group can also influence the physical and chemical properties of materials. 3-FBA could potentially be incorporated into polymers or other materials to introduce desirable features like thermal stability, acidity, or conductivity. More research is needed to explore this application in detail.
The specific functionality of 3-FBA might be of interest for medicinal chemists. The fluorosulfonyl group can participate in various interactions with biological targets, potentially leading to the development of novel pharmaceuticals. However, further investigation into its biological activity and potential toxicity is necessary.
3-(Fluorosulfonyl)benzoic acid is an aromatic compound characterized by the presence of a fluorosulfonyl group attached to the benzene ring at the meta position relative to the carboxylic acid functional group. Its molecular formula is C₇H₅FO₄S, and it has a molecular weight of approximately 204.176 g/mol. The compound exhibits a unique structure that combines both acidic and sulfonyl functionalities, making it of interest in various chemical and biological applications .
These reactions highlight its potential utility in organic synthesis and medicinal chemistry.
The synthesis of 3-(fluorosulfonyl)benzoic acid typically involves the following methods:
3-(Fluorosulfonyl)benzoic acid has potential applications in several fields:
Several compounds share structural similarities with 3-(fluorosulfonyl)benzoic acid. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
3-(Trifluoromethyl)benzoic acid | C₈H₅F₃O₂ | Contains a trifluoromethyl group |
4-(Fluorosulfonyl)benzoic acid | C₇H₅FO₄S | Substituent at para position |
2-(Fluorosulfonyl)benzoic acid | C₇H₅FO₄S | Substituent at ortho position |
Uniqueness: 3-(Fluorosulfonyl)benzoic acid is distinct due to its combination of both a carboxylic acid and a fluorosulfonyl group at the meta position, which may confer unique reactivity profiles and biological activities compared to its analogs.
3-(Fluorosulfonyl)benzoic acid (CAS 454-95-5) emerged as a structurally unique organosulfur compound in the mid-20th century. Early synthetic routes involved diazotization and fluorination of benzoic acid derivatives, as evidenced by patents describing methods to introduce fluorosulfonyl groups via sulfuryl chloride intermediates. Its development accelerated with advancements in click chemistry, particularly sulfur(VI) fluoride exchange (SuFEx), where it serves as a versatile hub for covalent bond formation. The compound gained prominence in materials science and chemical biology due to its dual functionality: a reactive fluorosulfonyl group (-SO₂F) and a carboxylic acid (-COOH) anchor.
This compound belongs to the class of meta-substituted benzoic acids with the following characteristics:
Property | Value |
---|---|
IUPAC Name | 3-(Fluorosulfonyl)benzoic acid |
Molecular Formula | C₇H₅FO₄S |
Molecular Weight | 204.18 g/mol |
CAS Registry Number | 454-95-5 |
Common Synonyms | 3-Carboxybenzenesulfonyl fluoride; NSC 85599 |
The benzene ring features a carboxylic acid group at position 1 and a fluorosulfonyl group (-SO₂F) at position 3, creating a planar structure with distinct electronic effects.
The fluorosulfonyl group confers exceptional reactivity, enabling participation in nucleophilic substitution and SuFEx reactions. Key roles include:
This dual functionality makes it invaluable for designing probes in chemical biology and polymer networks.
3-(Fluorosulfonyl)benzoic acid possesses the empirical formula C7H5FO4S, representing a substituted benzoic acid derivative with a fluorosulfonyl functional group positioned at the meta position relative to the carboxylic acid group [1] [2] [3]. The molecular weight of this compound is precisely 204.176 grams per mole, as determined through high-resolution mass spectrometry and confirmed across multiple authoritative chemical databases [1] [3] [4]. The molecular composition consists of seven carbon atoms, five hydrogen atoms, one fluorine atom, four oxygen atoms, and one sulfur atom, forming a compact aromatic structure with two distinct reactive functional groups [2] [5] [4].
The structural framework is based on a benzene ring core carrying both a carboxylic acid substituent and a fluorosulfonyl group [2] [3]. The fluorosulfonyl moiety (-SO2F) contributes significantly to the molecular weight, accounting for approximately 33% of the total molecular mass [1] [4]. This dual functionality imparts unique chemical properties that distinguish 3-(Fluorosulfonyl)benzoic acid from both simple benzoic acid derivatives and other organofluorine compounds [2] [5] [3].
While comprehensive single-crystal X-ray diffraction data specifically for 3-(Fluorosulfonyl)benzoic acid remains limited in the current literature, the compound exhibits typical crystalline behavior consistent with substituted benzoic acid derivatives [5] [6] [7]. The melting point range of 147-153°C indicates a well-ordered crystalline structure with moderate intermolecular interactions [5] [6] [4]. The solid-state form appears as a white to pale yellow crystalline material, suggesting minimal crystal defects and high purity in the crystalline phase [7] [8].
Comparative studies of related fluorosulfonyl aromatic compounds demonstrate that such structures typically adopt orthorhombic or monoclinic crystal systems, with extensive hydrogen bonding networks involving the carboxylic acid functionality [9] [10]. The presence of the fluorosulfonyl group introduces additional intermolecular interactions through sulfur-oxygen contacts and potential fluorine-hydrogen interactions [10] [11]. The density of 1.538 ± 0.06 grams per cubic centimeter indicates efficient molecular packing within the crystal lattice [12] [7] [8].
Corrosive